(2E,13Z)-2,13-Octadecadienol
Overview
Description
(2E,13Z)-2,13-Octadecadienol is a compound that has been identified as a component of the sex pheromones of certain insect species, such as Synanthedon tipuliformis and Zenzera pyrina. The compound plays a crucial role in the mating behavior of these insects, acting as a chemical signal to attract mates.
Synthesis Analysis
The synthesis of (2E,13Z)-2,13-Octadecadienol and its derivatives has been approached through various methods. One synthesis route starts from 10-undecenoic acid, constructing the carbon framework of the pheromone and introducing the 2E double bond by Doebner condensation of hexadec-11-ynal and malonic acid . Another convergent synthesis method involves cross-coupling of 8-iodooct-2E-en-I-ol THP ether with dec-5Z-enyl bromide catalyzed by CuBr . Additionally, a Wittig reaction has been used to synthesize a 1:1 mixture of (Z, Z)-3,13-octadecadien-1-ol and its (E, Z)-isomer, which is useful as an attractant for Synanthedon hector .
Molecular Structure Analysis
The molecular structure of (2E,13Z)-2,13-Octadecadienol consists of a long hydrocarbon chain with two double bonds, one in the E configuration at the second carbon and the other in the Z configuration at the thirteenth carbon. This configuration is essential for its biological activity as a pheromone.
Chemical Reactions Analysis
The compound and its related unsaturated fatty acid hydroperoxides undergo various chemical reactions. For instance, the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate in methanol under anaerobic conditions leads to the formation of several products, indicating that hydroxy radicals react with methanol producing hydroxymethyl radicals . In the presence of oxygen, the same compound decomposes in cyclohexane to form a broad pattern of reaction products, including trihydroxyenes, epoxyhydroxides, and oxodienes . Vanadium-catalyzed transformation of 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid results in the formation of diastereometric α,β-epoxy alcohols and trihydroxy acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2E,13Z)-2,13-Octadecadienol are influenced by its molecular structure. The presence of double bonds and the specific stereochemistry are likely to affect its boiling point, solubility, and reactivity. The compound's reactivity is particularly evident in the presence of UV light and oxygen, where it undergoes complex reactions leading to a variety of products, including aldehydes, esters, and acids . The optimization of related compounds, such as 13-S-hydroperoxy-9Z,11E-octadecadienoic acid, has been achieved using parameters like oxygen pressure, temperature, and pH, which are critical for the chemoenzymatic synthesis of derivatives like (+)-coriolic acid .
Scientific Research Applications
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Specific Scientific Field : Entomology, specifically the study of moth pheromones .
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Methods of Application or Experimental Procedures : The positions and configurations of the two double bonds in natural pheromone components were determined by synthesizing all geometric isomers of the 2,13- and 3,13-octadecadienals by Dess-Martin oxidation of the corresponding alcohols with limited isomerization of the double bond at the 2- or 3-position . The synthesized compounds were then analyzed using GC-MS and HPLC .
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Results or Outcomes : The analysis confirmed that the octadecadienal tentatively identified by a previous GC-MS analysis did indeed have the 2E,13Z configuration . Furthermore, field evaluation of four synthetic geometric isomers of the 2,13-dienal revealed specific attraction to a lure with the (2E,13Z)-isomer as a main component .
Safety And Hazards
properties
IUPAC Name |
(2E,13Z)-octadeca-2,13-dien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-17,19H,2-4,7-15,18H2,1H3/b6-5-,17-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOMGIOWVNOOBC-RAPDCGKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057577 | |
Record name | (2E,13Z)-2,13-Octadecadienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,13Z)-2,13-Octadecadienol | |
CAS RN |
123551-47-3 | |
Record name | 2,13-Octadecadien-1-ol, (2E,13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123551473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E,13Z)-2,13-Octadecadienol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,13-OCTADECADIEN-1-OL, (2E,13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACH085LK6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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